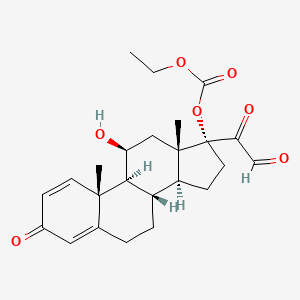

21-Dehydro Prednisolone 17-Ethyl Carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

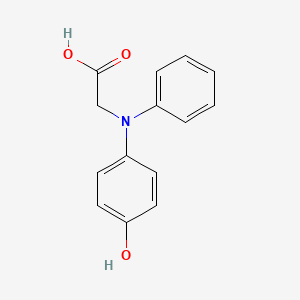

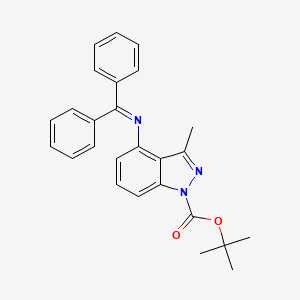

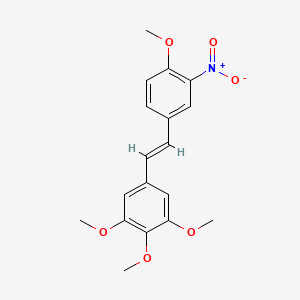

21-Dehydro Prednisolone 17-Ethyl Carbonate is a synthetic glucocorticoid compound. It is an impurity of Prednisolone, which is widely used as an anti-inflammatory drug to treat various central nervous system disorders. The molecular formula of this compound is C24H30O7, and it has a molecular weight of 430.49 g/mol.

Métodos De Preparación

The preparation of 21-Dehydro Prednisolone 17-Ethyl Carbonate involves the transposition of prednisolone-21-ethyl carbonate. This process can be achieved using lithium di-(C1-C4)alkylcuprate as a reagent . Industrial production methods for corticosteroids, including prednisolone derivatives, often start from sapogenins such as diosgenin. The combination of chemical and biotechnological processes developed in the mid-twentieth century has been crucial for the synthesis of these compounds .

Análisis De Reacciones Químicas

21-Dehydro Prednisolone 17-Ethyl Carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular bromine, acetic acid, and PCl5. For instance, the dibromination of 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione with molecular bromine in acetic acid, followed by dehydrobromination, yields prednisolone . The major products formed from these reactions include prednisone and prednisolone, which are of significant pharmaceutical interest .

Aplicaciones Científicas De Investigación

21-Dehydro Prednisolone 17-Ethyl Carbonate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various corticosteroids. In biology and medicine, it serves as a reference standard for the analysis of prednisolone impurities. Its anti-inflammatory properties make it valuable for studying the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Additionally, it is used in the pharmaceutical industry to develop new glucocorticoid drugs with improved efficacy and reduced side effects .

Mecanismo De Acción

The mechanism of action of 21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to that of other glucocorticoids. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .

Comparación Con Compuestos Similares

21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to other prednisolone derivatives, such as prednicarbate and loteprednol etabonate. Prednicarbate is a nonhalogenated, double-ester derivative of prednisolone used in the treatment of inflammatory skin conditions . Loteprednol etabonate, on the other hand, is designed to be metabolized into an inactive compound after exerting its therapeutic effect, making it suitable for topical applications . The uniqueness of this compound lies in its specific structure and its role as an impurity in prednisolone synthesis, which provides insights into the purity and quality of prednisolone-based drugs.

Propiedades

Fórmula molecular |

C24H30O7 |

|---|---|

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-17-oxaldehydoyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate |

InChI |

InChI=1S/C24H30O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,13,16-18,20,27H,4-6,8,10,12H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 |

Clave InChI |

LEBPYLCGJAEZFS-ZJUZSDNKSA-N |

SMILES isomérico |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C=O |

SMILES canónico |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)

![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)

![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)